
5-(4-BOC-Aminophenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-BOC-Aminophenyl)-2-cyanophenol, 95% (4-BOC-APC) is a synthetic compound used for a variety of scientific research applications. It is a white crystalline powder that is soluble in ethanol, dimethyl sulfoxide, and dimethylformamide. 4-BOC-APC has a molecular weight of 285.2 g/mol and a melting point of about 80-82°C. It is also known as 4-tert-Butoxycarbonylaminophenyl-2-cyanophenol, 4-BOC-APC, and 5-(4-tert-Butoxycarbonylaminophenyl)-2-cyanophenol.
Aplicaciones Científicas De Investigación
4-BOC-APC is widely used in scientific research for a variety of applications. It is used as a reagent for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and indolines. It is also used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory agents. Additionally, 4-BOC-APC has been used in the synthesis of fluorescent dyes and in the development of sensors for the detection of heavy metals.
Mecanismo De Acción
4-BOC-APC acts as a nucleophile in the reaction of 4-tert-butoxycarbonyl-aminophenol and cyanobenzene. The 4-tert-butoxycarbonyl-aminophenol is protonated, and the resulting nucleophile attacks the electrophilic carbon of the cyanobenzene. This reaction forms a new carbon-carbon bond, resulting in the formation of 4-BOC-APC.
Biochemical and Physiological Effects
4-BOC-APC is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using 4-BOC-APC can have a variety of effects, depending on the specific compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-BOC-APC in laboratory experiments is that it is relatively easy to synthesize. It is also relatively inexpensive and can be stored for long periods of time. Additionally, 4-BOC-APC is soluble in a variety of organic solvents, making it a versatile reagent for a variety of reactions. The main limitation of 4-BOC-APC is that it is a relatively unstable compound, which can limit its usefulness in certain reactions.
Direcciones Futuras
There are a number of potential future directions for 4-BOC-APC research. One potential direction is to explore ways to improve the stability of the compound, to make it more suitable for use in a wider range of reactions. Additionally, researchers could explore ways to make the synthesis of 4-BOC-APC more efficient and cost-effective. Finally, researchers could investigate the potential applications of 4-BOC-APC in the development of new chemical sensors and fluorescent dyes.
Métodos De Síntesis
4-BOC-APC is synthesized through the reaction of 4-tert-butoxycarbonyl-aminophenol and cyanobenzene. The reaction is carried out in an organic solvent, such as dimethylformamide, at a temperature of approximately 80-82°C. After the reaction is complete, the product is purified and recrystallized in ethanol.
Propiedades
IUPAC Name |
tert-butyl N-[4-(4-cyano-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-8-6-12(7-9-15)13-4-5-14(11-19)16(21)10-13/h4-10,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSPQXHVTOSLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-BOC-Aminophenyl)-2-cyanophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

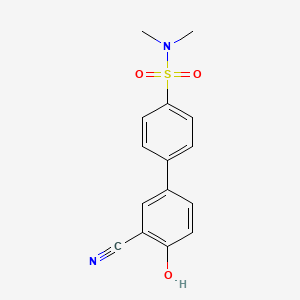


![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
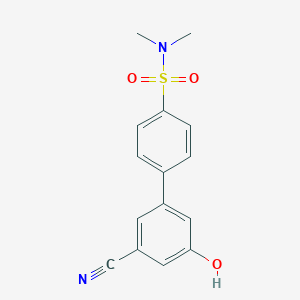
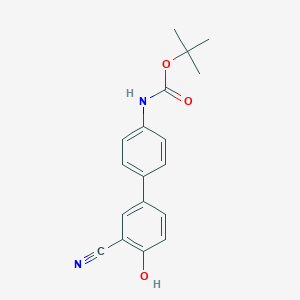
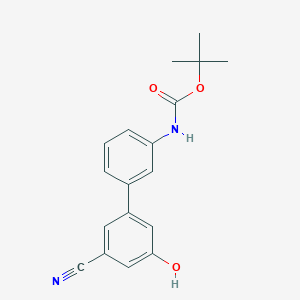
![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)
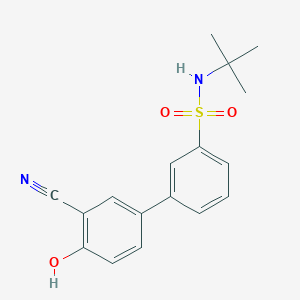
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)